C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine
Description
C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine (CAS 1216236-39-3) is a secondary amine featuring a 1-methylimidazole ring linked to a p-tolyl (para-methylphenyl) group via a methylamine bridge. The compound’s structure combines aromatic (p-tolyl) and heteroaromatic (imidazole) moieties, which may confer unique physicochemical properties, such as enhanced solubility in acidic conditions due to the dihydrochloride formulation.
Structure
3D Structure
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-(4-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-3-5-10(6-4-9)11(13)12-14-7-8-15(12)2/h3-8,11H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMDMLZPBYMHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NC=CN2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of glyoxal with ammonia to form imidazole, followed by alkylation with methyl iodide to introduce the methyl group at the 1-position . The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often employs high-throughput methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. For example, a Schiff’s base complex nickel catalyst enables a highly efficient one-pot microwave-assisted synthesis of substituted imidazoles .
Chemical Reactions Analysis
Cyclization and Heterocycle Formation
The imidazole ring participates in oxidative cyclization reactions. For example:
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Thiadiazole formation : Reacts with thiosemicarbazides in the presence of NH₄Fe(SO₄)₂·12H₂O to form 1,3,4-thiadiazole derivatives .
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Diazotation : Treatment with HCl and Cu powder yields chlorinated intermediates, enabling further functionalization .
Coupling Reactions
The compound serves as a ligand or substrate in transition-metal-catalyzed reactions :
Functional Group Transformations
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Alkylation : Reacts with alkyl halides (e.g., 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole) to form N-alkylated derivatives .
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Oxidation : The methylamine side chain is oxidized to carboxylic acids using KMnO₄ under reflux .
Mechanistic Insights
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Coordination chemistry : The imidazole nitrogen coordinates with transition metals (e.g., Co, Ru), facilitating oxidative addition and reductive elimination steps in catalytic cycles .
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Hydrogen bonding : The NH₂ group engages in hydrogen bonding, stabilizing intermediates during cyclization .
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Mechanochemical activation : Ball milling enhances reaction efficiency by reducing activation energy, as seen in C–H bond functionalization .
Comparative Reactivity
Scientific Research Applications
C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The p-tolyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine with structurally related imidazole-containing compounds:
Key Differences and Implications
Substituent Effects :
- The p-tolyl group in the target compound enhances hydrophobicity compared to simpler analogues like C-(1H-Imidazol-2-yl)-methylamine . This may improve membrane permeability in biological systems.
- Sulfur-containing derivatives (e.g., MKI-833) exhibit thioether linkages, which can influence redox activity or binding to metal ions in enzymes .
Pharmacological Relevance: The acetylcholinesterase inhibitor 7-(1-Methyl-1H-imidazol-2-yl)-7,9,10,11-tetrahydrocyclopenta[5,6]pyrido[3,2-h]quinolin-8-amine (65% yield) demonstrates that imidazole substituents enhance selectivity and reduce hepatotoxicity compared to tacrine-based drugs .
Synthetic Accessibility :
- The target compound’s dihydrochloride form suggests ease of purification and storage, whereas bis-imidazole ligands (e.g., from ) require multi-step syntheses involving electrophilic substitutions .
Physicochemical and Spectroscopic Data
- NMR Profiles : The acetylcholinesterase inhibitor in shows distinct $ ^1H $-NMR signals at δ 3.10 (s, 3H) for the methyl group on imidazole, a feature shared with the target compound .
- Solubility : The dihydrochloride salt (CAS 1216236-39-3) likely has higher aqueous solubility than neutral analogues, critical for in vitro assays .
Research and Commercial Context
- Drug Development: Imidazole derivatives are prioritized for their versatility in targeting enzymes and receptors.
- Material Science : Bis-imidazole ligands () are explored for mimicking manganese dioxygenases, suggesting applications in environmental catalysis .
Biological Activity
C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine, a compound featuring an imidazole ring, has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₆N₃ |
| Molar Mass | 202.28 g/mol |
| CAS Number | 933745-69-8 |
| IUPAC Name | This compound |
The imidazole ring provides a site for coordination with metal ions, while the p-tolyl group enhances lipophilicity, facilitating membrane permeability.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation: It may interact with various receptors, influencing physiological responses.
The imidazole moiety is crucial for these interactions, allowing the compound to form hydrogen bonds and coordinate with biological targets.
Antibacterial Activity
Research indicates that imidazole derivatives, including this compound, possess significant antibacterial properties. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, including resistant strains.
Case Study: Antibacterial Efficacy
A disk diffusion assay was conducted to evaluate the antibacterial activity of this compound against various bacterial strains. The results showed:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 25 |
| Klebsiella pneumoniae | 22 |
These findings suggest that this compound could be a candidate for further development as an antibacterial agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through:
- DNA Damage: Similar to other nitroimidazole derivatives, it may generate reactive species that damage DNA.
- Cell Cycle Arrest: It can disrupt normal cell cycle progression, leading to cell death.
Comparison with Related Compounds
The biological activity of this compound can be compared with other imidazole derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| C-(1-Methyl-1H-imidazol-2-yl)-methylamine | Moderate antibacterial activity | Less lipophilic than the target compound |
| C-(1-Methyl-1H-imidazol-2-yl)-C-phenyl-methylamine | High receptor affinity | Different substituent affects reactivity |
Research Findings
Recent studies have focused on synthesizing and evaluating the bioactivity of imidazole derivatives. The synthesis methods often involve multi-step reactions that enhance the yield and purity of the desired compounds. Notably, hybrid compounds combining imidazole with other pharmacophores have shown improved biological profiles.
Future Directions
Ongoing research aims to optimize the structure of this compound to enhance its efficacy and reduce potential side effects. Key areas of focus include:
- Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure affect biological activity.
- Mechanistic Studies: Elucidating the precise mechanisms through which this compound exerts its effects on cellular processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, a Ce(IV)-catalyzed enantioselective nitrone cycloaddition has been employed to generate structurally related imidazole derivatives with >95% purity . Key parameters include temperature control (e.g., 0°C for stereoselectivity), solvent selection (EtOAc or hexanes), and catalyst loading (5 mol%). Flash column chromatography (SiO₂, 50% EtOAc/hexanes) and Prep HPLC are critical for purification .
- Data Considerations : Yield optimization requires balancing reaction time (e.g., 20 hours) with catalyst stability. Impurities often arise from incomplete separation of diastereomers or residual solvents, necessitating rigorous NMR and HPLC analysis .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Structural Analysis :
- ¹H-NMR : Assignments in non-deuterated solvents (e.g., C₆D₆) reveal electronic environments of the imidazole and aryl moieties. For example, δ 7.58 ppm corresponds to imidazole protons, while aromatic protons of the p-tolyl group appear between δ 6.8–7.2 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Resolution of twinned crystals or high-symmetry space groups may require iterative refinement cycles .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Pharmacological Relevance : The compound serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents. Derivatives like [2-(1H-imidazol-1-yl)ethyl]amine are key intermediates in synthesizing spirocyclic compounds targeting enzyme modulation .
- Case Study : In Example 344 of a European patent, the compound was substituted into a benzimidazole scaffold to enhance binding affinity against a kinase target (C₂₀H₁₇ClF₃N₇O, MW 464.3) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in stereochemical control?
- Catalytic Strategies : Chiral Ce(IV) pyridyl-bis(oxazoline) catalysts enable enantioselective cycloadditions, achieving >90% enantiomeric excess (ee). However, steric hindrance from the p-tolyl group may reduce stereoselectivity, requiring ligand tuning .
- Challenges :
- Solvent Effects : Polar solvents (e.g., EtOAc) stabilize transition states but may promote racemization.
- Temperature Sensitivity : Low temperatures (0°C) favor kinetic control but prolong reaction times .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- DFT Studies : B3LYP/SDD-level calculations predict bond angles (e.g., C1-C2-C3 = 121.4°) and torsional strains in the imidazole-tolyl backbone. These models correlate with experimental NMR shifts and crystallographic data .
- Applications : Predicting charge distribution aids in designing derivatives with enhanced solubility or binding affinity. For example, protonation at N3 of the imidazole ring increases aqueous stability .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Case Example : Discrepancies between solution-phase NMR and solid-state X-ray data may arise from dynamic effects (e.g., ring puckering in solution). Multi-temperature NMR (e.g., VT-NMR) and Hirshfeld surface analysis clarify conformational flexibility .
- Mitigation Strategies : Cross-validate using complementary techniques like IR (for functional groups) and mass spectrometry (for molecular ion confirmation) .
Q. What are the implications of solvent choice on the compound’s reactivity in cross-coupling reactions?
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the imidazole nitrogen but may induce side reactions with electrophilic partners. Non-polar solvents (hexanes) favor solubility of aromatic intermediates but slow reaction kinetics .
- Empirical Findings : In Suzuki-Miyaura couplings, mixtures of THF/H₂O (3:1) balance solubility and reactivity, achieving >80% yield for biphenyl derivatives .
Methodological Notes
- Safety Protocols : While the compound is not classified as hazardous, standard precautions (gloves, fume hood) are advised due to potential irritant properties .
- Data Reproducibility : Document solvent lot numbers and catalyst preparation steps (e.g., aging time for Ce(IV) complexes) to ensure consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
